Pituitary adenylate cyclase-activating peptide-38 was first isolated from ovine hypothalamus tissue due to its ability to stimulate adenylyl cyclase activity in rat pituitary cells. It exists in two forms: pituitary adenylate cyclase-activating peptide-38 and pituitary adenylate cyclase-activating peptide-27, which are produced from the same precursor through proteolytic processing. The amino acid sequence of pituitary adenylate cyclase-activating peptide-38 is highly conserved across vertebrates, indicating its essential biological functions .
The synthesis of pituitary adenylate cyclase-activating peptide-38 typically employs solid-phase peptide synthesis techniques. For instance, automated synthesizers like the Novasyn Crystal are used to facilitate the continuous-flow Fmoc-peptide chemistry on PAL-PEG-PS resin. The synthesis process involves several key steps:
The purity of synthesized pituitary adenylate cyclase-activating peptide-38 can be assessed using reverse-phase high-performance liquid chromatography, with reported purities around 93% .
Pituitary adenylate cyclase-activating peptide-38 has a complex structure characterized by an N-terminal segment that is flexible and an extended central helix. The C-terminal region contains a short helical tail. Nuclear magnetic resonance spectroscopy has been utilized to elucidate its solution structure, revealing that the C-terminal helix is located after a hinge region and is absent in the shorter form, pituitary adenylate cyclase-activating peptide-27 .
Pituitary adenylate cyclase-activating peptide-38 participates in various biochemical reactions primarily through its interaction with specific receptors, namely PAC1 receptor and vasoactive intestinal peptide receptors (VPAC1 and VPAC2). Upon binding to these receptors, it activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within target cells. This signaling cascade results in various physiological effects such as hormone secretion and modulation of neurotransmission .
The mechanism of action for pituitary adenylate cyclase-activating peptide-38 involves its binding to specific receptors on target cells, which initiates a cascade of intracellular signaling events:
Pituitary adenylate cyclase-activating peptide-38 exhibits several notable physical and chemical properties:
Techniques such as circular dichroism spectroscopy have been employed to study its secondary structure, confirming the presence of helical regions indicative of its functional conformation .
Pituitary adenylate cyclase-activating peptide-38 has diverse applications in scientific research and potential therapeutic areas:
Pituitary adenylate cyclase-activating polypeptide-38 (PACAP-38) belongs to the secretin-glucagon superfamily of peptides, characterized by significant structural conservation and functional diversity. This superfamily includes vasoactive intestinal peptide (VIP), secretin, glucagon, growth hormone-releasing hormone (GHRH), and glucose-dependent insulinotropic polypeptide (GIP). PACAP-38 exhibits particularly high sequence homology (68%) with VIP, sharing an identical N-terminal domain (amino acids 1-28) that is critical for receptor activation and biological activity [1] [2]. The evolutionary conservation of PACAP is remarkable, with identical amino acid sequences observed across mammalian species, suggesting crucial physiological roles preserved over approximately 700 million years of evolution [2].
PACAP-38 is synthesized as part of a larger precursor molecule, prepro-PACAP, which undergoes post-translational processing to yield the bioactive peptide. The precursor is cleaved by prohormone convertases to generate several fragments: a small N-terminal peptide, PACAP-related peptide (PRP), and the C-terminal peptides that give rise to PACAP-38 and its shorter isoform, PACAP-27. The final step involves C-terminal amidation catalyzed by peptidylglycine α-amidating monooxygenase, resulting in the bioactive amidated forms of both PACAP-38 and PACAP-27 [2] [4]. Interestingly, recent studies demonstrate that C-terminal amidation, while characteristic of mature PACAP, is not absolutely required for receptor activation or signaling efficacy in certain cellular contexts, distinguishing PACAP from other amidated neuropeptides like substance P or neurokinin A [4].
Table 1: Structural Characteristics of PACAP-38 Within the Secretin Superfamily
Feature | PACAP-38 | VIP | Secretin | Glucagon |
---|---|---|---|---|
Amino Acid Length | 38 | 28 | 27 | 29 |
N-terminal Homology with PACAP | 100% | 68% | ~45% | ~30% |
C-terminal Amidation | Yes | Yes | Yes | No |
Principal Precursor | Prepro-PACAP | Prepro-VIP | Prepro-secretin | Preproglucagon |
Gene Location (Human) | Chromosome 18p11.32 | Chromosome 6q25 | Chromosome 11p15.5 | Chromosome 2q24.2 |
Conservation Across Mammals | 100% identical | Highly conserved | Moderate conservation | Moderate conservation |
The biological actions of PACAP-38 are mediated through class B G protein-coupled receptors (GPCRs), with three distinct subtypes identified: the PACAP-specific PAC1 receptor (PAC1-R), and the VPAC1 and VPAC2 receptors that exhibit similar affinity for both PACAP and VIP. This receptor dichotomy underpins the unique physiological and pathological profiles of PACAP-38 compared to other superfamily members [1] [3] [10].
PAC1-R demonstrates exceptional selectivity for PACAP isoforms over VIP, with binding affinities approximately 100- to 1000-fold higher for PACAP-38 and PACAP-27 than for VIP. This specificity is attributed to structural differences in the receptor's extracellular N-terminal domain and transmembrane regions, which form a selective ligand-binding pocket optimized for PACAP recognition. The PAC1-R gene undergoes complex alternative splicing, generating multiple isoforms (e.g., PAC1null, PAC1hop1, PAC1hop2, PAC1hip, and PAC1TM4) that differ primarily in intracellular loop 3 or extracellular domain length. These variants exhibit differential G-protein coupling efficiency and subsequent signaling pathway activation, contributing to the functional diversity of PACAP responses across tissues [3] [7] [9].
In contrast, VPAC receptors (VPAC1-R and VPAC2-R) display binding promiscuity, interacting with both PACAP and VIP with near-equal affinity. This receptor promiscuity arises from structural flexibility in their ligand-binding domains, allowing accommodation of both peptide structures. VPAC receptors are widely distributed in peripheral tissues (lung, liver, intestine), while PAC1-R predominates in the central nervous system, pituitary, adrenal medulla, and sensory ganglia [10]. Ligand binding studies using radiolabeled PACAP-27 reveal that PACAP-38 competes effectively for the same binding sites (IC₅₀ ≈ 0.44 nM), whereas VIP shows negligible competition even at micromolar concentrations, confirming the existence of distinct type I (PAC1-specific) and type II (VPAC-shared) receptor populations [10].
Table 2: Receptor Binding Profiles for PACAP-38 and Related Peptides
Receptor Type | PACAP-38 Affinity (Kd nM) | PACAP-27 Affinity (Kd nM) | VIP Affinity (Kd nM) | Primary Signaling Pathways | Tissue Distribution |
---|---|---|---|---|---|
PAC1 (Type I) | 0.5 | 0.5 | >500 | cAMP ↑, PLC ↑, Ca²⁺ ↑ | CNS, pituitary, adrenal, sensory ganglia |
VPAC1 (Type II) | 0.5 | 0.5 | 0.5 | cAMP ↑ | Lung, liver, intestine, T cells |
VPAC2 (Type II) | 0.5 | 0.5 | 0.5 | cAMP ↑ | CNS, pancreas, smooth muscle |
Although both PACAP-38 and PACAP-27 are derived from the same precursor and share identical N-terminal sequences, these isoforms exhibit significant functional differences in receptor activation, signaling bias, and physiological outcomes. These distinctions arise from both isoform-specific receptor interactions and differences in their physicochemical properties and stability [1] [3] [5].
The most pronounced difference lies in their signaling pathway activation through PAC1 receptor variants. PACAP-27 and PACAP-38 exhibit similar potency and efficacy for stimulating adenylate cyclase and cAMP accumulation, with PACAP-27 showing slightly higher potency in neuroblastoma cells (PACAP-27 EC₅₀ = 0.067 nM vs. PACAP-38 EC₅₀ = 0.54 nM) [5]. However, PACAP-38 demonstrates superior efficacy in activating phospholipase C (PLC) and subsequent inositol trisphosphate (IP₃) turnover, particularly through PAC1 receptor splice variants containing the "hop" insert in the third intracellular loop (e.g., PAC1hop1 and PAC1hop2) [3] [9]. This signaling bias results in more robust intracellular Ca²⁺ mobilization by PACAP-38 ([Ca²⁺]ᵢ EC₅₀ ≈ 10 nM) compared to PACAP-27, despite similar binding affinities [5].
The structural basis for these differential signaling outcomes involves the C-terminal extension of PACAP-38 (amino acids 28-38), which contains several basic residues that potentially interact with receptor domains beyond the core binding site. This extended structure may stabilize receptor conformations favoring Gq coupling over Gs coupling. Functional consequences of this signaling bias are evident in multiple systems:
Migraine Induction: Intravenous PACAP-38 infusion induces migraine-like attacks in 58% of migraine patients, while PACAP-27 induces attacks in 55% [1] [9]. This clinical effect correlates with PACAP-38's superior activation of trigeminal ganglia neurons and glia, particularly through ERK phosphorylation pathways in glial cells [3] [9].
Neuritogenesis and Neuroprotection: In NS-1 neuroendocrine cells and N1E-115 neuroblastoma cells, PACAP-38 is a more potent stimulator of neurite outgrowth than PACAP-27, an effect dependent on both cAMP/PKA and PLC/PKC pathway activation [5].
Metabolic Regulation: Both isoforms stimulate insulin secretion, but PACAP-38 demonstrates more prolonged effects on glucose homeostasis, potentially due to its greater resistance to enzymatic degradation conferred by the C-terminal extension [3].
Table 3: Functional Differences Between PACAP-38 and PACAP-27 Isoforms
Parameter | PACAP-38 | PACAP-27 | Functional Implications |
---|---|---|---|
Receptor Binding Affinity (PAC1) | High (Kd ≈ 0.5 nM) | High (Kd ≈ 0.5 nM) | Similar target engagement |
cAMP Production | Potent (EC₅₀ ≈ 0.54 nM) | More potent (EC₅₀ ≈ 0.067 nM) | PACAP-27 slightly more potent in AC activation |
PLC Activation/IP₃ Production | Strong efficacy | Weak efficacy | PACAP-38 superior in Ca²⁺ signaling |
ERK Phosphorylation (Glia) | Potent activation | Minimal activation | Trigeminal sensitization in migraine |
Intracellular Ca²⁺ Mobilization | Robust (EC₅₀ ≈ 10 nM) | Moderate | Differential regulation of neurotransmission |
Enzymatic Stability | Higher (protected C-terminus) | Lower | PACAP-38 has longer half-life in vivo |
Migraine Induction Rate | 58% | 55% | Clinical relevance in headache disorders |
The differential signaling outcomes have therapeutic implications, particularly in migraine treatment. The PAC1 receptor-specific antibody AMG 301, which targets PACAP-38's signaling pathway, has reached Phase II clinical trials based on preclinical data showing inhibition of PACAP-38-induced trigeminovascular activation comparable to triptans [9]. Similarly, ALD1910, an antibody directly targeting PACAP-38, entered Phase I trials in 2019 [1]. These therapeutic approaches capitalize on the isoform-specific signaling properties of PACAP-38 while potentially avoiding interference with VIP-mediated physiological functions through VPAC receptors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7